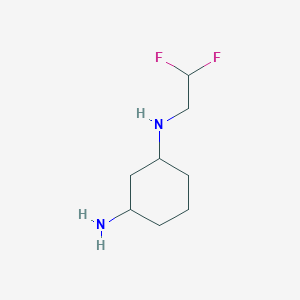
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound of interest in various fields of chemistry and medicinal research. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable subject for scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of 1,3-cyclohexanediamine with 2,2-difluoroethylating agents. One common method includes the use of (2,2-difluoroethyl)(aryl)iodonium triflate as the difluoroethylating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of difluoroethyl derivatives .
Aplicaciones Científicas De Investigación
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups and are used in similar applications.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: Another difluoroethylating agent used in synthetic chemistry.
Uniqueness
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is unique due to its specific structure, which combines the cyclohexanediamine core with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H16F2N2 |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
1-N-(2,2-difluoroethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h6-8,12H,1-5,11H2 |
Clave InChI |
KTSMGTGKVSNMFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)NCC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


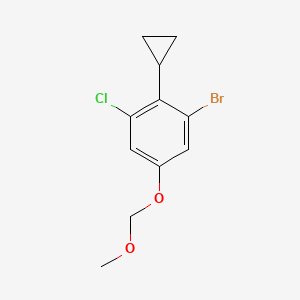
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
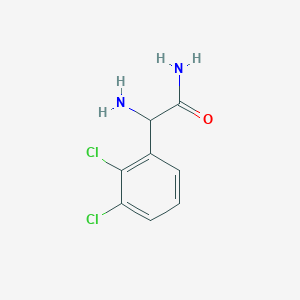
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
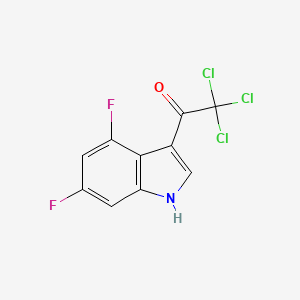
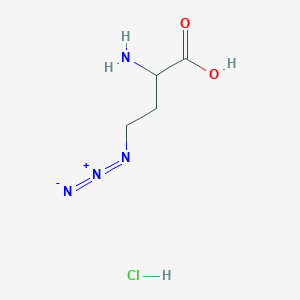
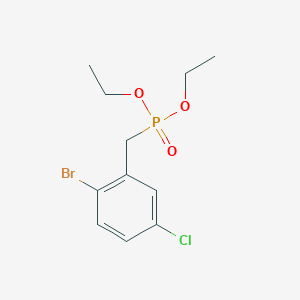
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
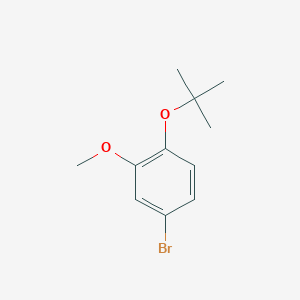
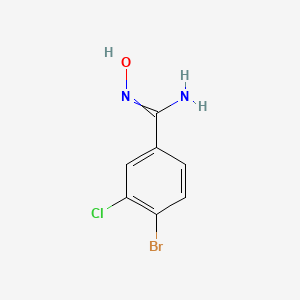
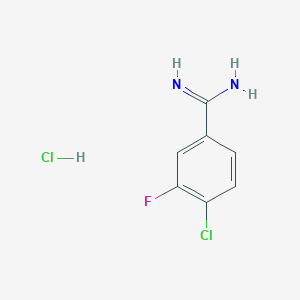
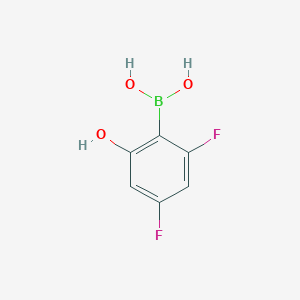
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
